![molecular formula C18H18N2O4 B1472157 Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate CAS No. 1415129-24-6](/img/structure/B1472157.png)
Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate
Overview
Description
Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often found in a wide variety of natural and synthetic materials. The specific compound you mentioned, Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate, is used for pharmaceutical testing .
Molecular Structure Analysis
Esters have the general formula RCOOR’, where R and R’ can be various alkyl or aryl groups . In the case of Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate, the R group would be the 3-(5-(2-formylphenyl)picolinamido)propanoyl group and the R’ group would be an ethyl group.Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and Grignard reactions . The specific reactions that Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate can undergo would depend on the specific conditions and reagents used.Mechanism of Action
Future Directions
The future directions for research on Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate would likely depend on the results of initial studies and its potential applications. Given that it is used for pharmaceutical testing , future research could potentially explore its efficacy and safety in various medical applications.
properties
IUPAC Name |
ethyl 3-[[5-(2-formylphenyl)pyridine-2-carbonyl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-24-17(22)9-10-19-18(23)16-8-7-13(11-20-16)15-6-4-3-5-14(15)12-21/h3-8,11-12H,2,9-10H2,1H3,(H,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRNALJBSHQGFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=NC=C(C=C1)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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